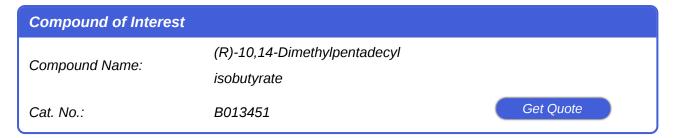


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Synthesis of (R)-10,14-Dimethylpentadecyl isobutyrate: Application Notes and Protocols

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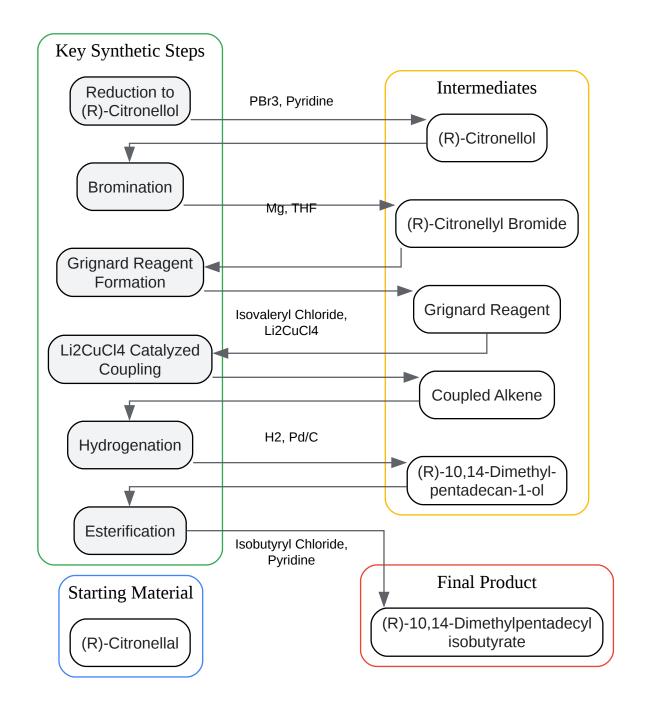
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **(R)-10,14-Dimethylpentadecyl isobutyrate**, the female sex pheromone of the tea tussock moth (Euproctis pseudoconspersa). The synthesis of this chiral insect pheromone is of significant interest for its potential use in integrated pest management strategies. The following protocols describe a multi-step synthesis commencing from commercially available (R)-citronellal, employing key reactions such as Grignard coupling and esterification.

Synthetic Strategy Overview

The overall synthetic approach involves the construction of the C17 carbon backbone with the correct stereochemistry at the C10 position, followed by the final esterification to yield the target molecule. The chirality is introduced from the starting material, (R)-citronellal. The carbon chain is elongated through a key copper-catalyzed Grignard coupling reaction.





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Caption: Overall synthetic workflow for **(R)-10,14-Dimethylpentadecyl isobutyrate**.

Experimental Protocols Protocol 1: Synthesis of (R)-Citronellol

This protocol describes the reduction of (R)-citronellal to (R)-citronellol.



Materials:

- (R)-Citronellal
- Sodium borohydride (NaBH₄)
- Ethanol (EtOH)
- · Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of (R)-citronellal (1 equivalent) in ethanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the mixture with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and concentrate the solution under reduced pressure to afford crude (R)-citronellol, which can be purified by column chromatography.

Protocol 2: Synthesis of (R)-Citronellyl Bromide

This protocol details the conversion of (R)-citronellol to (R)-citronellyl bromide.

Materials:

- (R)-Citronellol
- Phosphorus tribromide (PBr₃)



- Pyridine
- Anhydrous diethyl ether

Procedure:

- To a solution of (R)-citronellol (1 equivalent) and pyridine (0.1 equivalents) in anhydrous diethyl ether at -10 °C, add phosphorus tribromide (0.4 equivalents) dropwise.
- Allow the reaction to stir at -10 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
- Pour the reaction mixture onto crushed ice and extract with diethyl ether.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-citronellyl bromide.

Protocol 3: Synthesis of (R)-10,14-Dimethylpentadecan-1-ol

This two-step protocol describes the Grignard coupling to form the carbon backbone followed by hydrogenation.

Materials:

- (R)-Citronellyl bromide
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- · Isovaleryl chloride
- Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)
- Palladium on carbon (10% Pd/C)



Methanol

Procedure:

Part A: Grignard Coupling

- Prepare the Grignard reagent by adding a solution of (R)-citronellyl bromide (1 equivalent) in anhydrous THF to magnesium turnings (1.2 equivalents) under a nitrogen atmosphere.
 Initiate the reaction with gentle heating if necessary.
- In a separate flask, dissolve isovaleryl chloride (1.2 equivalents) in anhydrous THF and cool to -78 °C.
- Add the Li₂CuCl₄ solution (0.05 equivalents) to the isovaleryl chloride solution.
- Slowly add the prepared Grignard reagent to the isovaleryl chloride/catalyst mixture at -78
 °C.
- Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
- Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
- Filter and concentrate to give the crude coupled alkene.

Part B: Hydrogenation

- Dissolve the crude coupled alkene from Part A in methanol.
- Add 10% Pd/C catalyst (5 mol%).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.



Concentrate the filtrate under reduced pressure to yield crude (R)-10,14 Dimethylpentadecan-1-ol, which should be purified by column chromatography.

Protocol 4: Synthesis of (R)-10,14-Dimethylpentadecyl isobutyrate

This final step involves the esterification of the long-chain alcohol.

Materials:

- (R)-10,14-Dimethylpentadecan-1-ol
- Isobutyryl chloride
- Pyridine
- Anhydrous dichloromethane (DCM)

Procedure:

- To a solution of (R)-10,14-Dimethylpentadecan-1-ol (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C, add isobutyryl chloride (1.2 equivalents) dropwise.
- Stir the reaction mixture at room temperature for 4 hours.
- Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain (R)-10,14-Dimethylpentadecyl isobutyrate.

Data Presentation

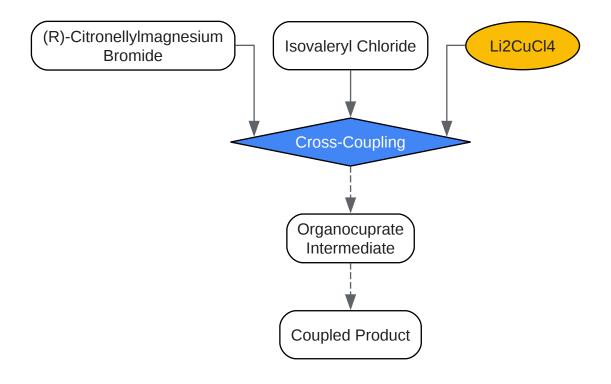


Step	Product	Starting Material	Reagents	Yield (%)	Purity (%)	Analytical Data
1	(R)- Citronellol	(R)- Citronellal	NaBH₄, EtOH	~95	>98 (GC)	Consistent with literature
2	(R)- Citronellyl Bromide	(R)- Citronellol	PBr₃, Pyridine	~85	>95 (GC)	Consistent with literature
3	(R)-10,14- Dimethylpe ntadecan- 1-ol	(R)- Citronellyl Bromide	Mg, Isovaleryl Chloride, Li ₂ CuCl ₄ , H ₂ /Pd-C	~70 (2 steps)	>97 (GC)	¹ H NMR, ¹³ C NMR, MS
4	(R)-10,14- Dimethylpe ntadecyl isobutyrate	(R)-10,14- Dimethylpe ntadecan- 1-ol	Isobutyryl Chloride, Pyridine	~90	>98 (GC)	¹ H NMR, ¹³ C NMR, HRMS

Note: Yields are approximate and may vary based on reaction scale and purification efficiency.

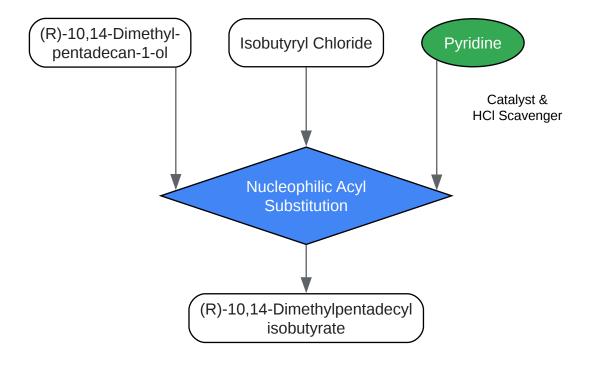
Logical Relationships in Key Reactions





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Caption: Key interactions in the Li₂CuCl₄ catalyzed Grignard coupling step.



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Caption: Logical pathway for the final esterification reaction.







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